![molecular formula C10H17ClO B1587877 trans-8-Methyl-6-nonenoyl Chloride CAS No. 95636-02-5](/img/structure/B1587877.png)
trans-8-Methyl-6-nonenoyl Chloride
Overview
Description
Trans-8-Methyl-6-nonenoyl Chloride, also known as TMN-Cl, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor that can be synthesized from fatty acids, alcohols, and other compounds. TMN-Cl is used in a variety of research applications, including biochemical and physiological experiments, and it has a wide range of advantages and limitations for lab experiments.
Scientific Research Applications
I have conducted a search for the scientific research applications of trans-8-Methyl-6-nonenoyl Chloride, and here is a summary of the unique applications found:
Capsaicin Synthesis
One of the notable applications of trans-8-Methyl-6-nonenoyl Chloride is in the synthesis of capsaicin, the active component in chili peppers that gives them their heat. Researchers have synthesized trans-8-Methyl-6-nonenoyl-CoA, which is a precursor for capsaicin, and used it to study the enzyme capsaicin synthase .
Proteomics Research
This compound is also used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. trans-8-Methyl-6-nonenoyl Chloride is available for purchase specifically for research use in this field .
Biochemical Studies
The compound is utilized in various biochemical studies due to its reactivity and potential as a synthetic intermediate. It’s often used in the preparation of other complex molecules for further research .
Computational Simulations
trans-8-Methyl-6-nonenoyl Chloride is referenced in computational chemistry for simulations. Programs like Amber and GROMACS use such compounds for molecular dynamics simulations to understand their behavior and interactions at the atomic level .
properties
IUPAC Name |
(E)-8-methylnon-6-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZRIGWDAPNYLT-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-8-Methyl-6-nonenoyl Chloride | |
CAS RN |
95636-02-5 | |
Record name | 6-Nonenoyl chloride, 8-methyl-, (6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095636025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-6-nonenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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